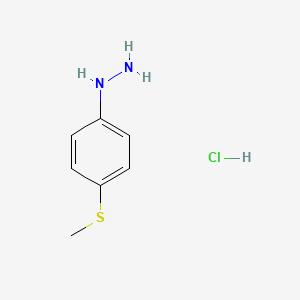

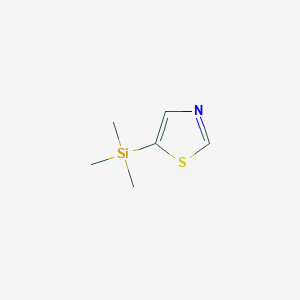

N-Boc-L-2-cyanophénylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

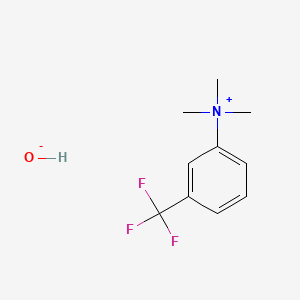

Boc-L-2-Cyanophenylalanine is a derivative of phenylalanine, an amino acid, which has been modified to include a Boc (tert-butyloxycarbonyl) protecting group and a cyanophenyl substituent. This compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from similar Boc-protected phenylalanine derivatives.

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group to protect the amino functionality during the synthetic process. For example, the synthesis of N-Boc-beta-methylphenylalanine as described in the first paper involves a stereodivergent and enantioselective process starting from an enantiomerically pure epoxy alcohol. The primary alcohol is oxidized to a carboxyl group, followed by ring opening and esterification to produce a hydroxy ester. This ester is then converted into the desired diastereomers of N-Boc-beta-methylphenylalanine through a series of reactions including mesylation, nucleophilic displacement, hydrogenolysis, and saponification .

Molecular Structure Analysis

The molecular structure of Boc-L-2-Cyanophenylalanine would be characterized by the presence of the Boc group attached to the nitrogen of the amino acid, providing steric protection and stability. The cyanophenyl group would likely influence the electronic properties of the molecule due to the presence of the cyano group, which is electron-withdrawing.

Chemical Reactions Analysis

Boc-protected amino acids are typically used in peptide synthesis to prevent unwanted side reactions involving the amino group. The Boc group can be removed under acidic conditions once the peptide synthesis is complete. The presence of the cyanophenyl group in Boc-L-2-Cyanophenylalanine could potentially participate in further chemical reactions, such as nucleophilic addition, due to the electrophilic nature of the cyano carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-L-2-Cyanophenylalanine would be influenced by both the Boc group and the cyanophenyl substituent. The Boc group increases the steric bulk and hydrophobicity of the molecule, which could affect its solubility in various solvents. The cyanophenyl group could contribute to the molecule's overall polarity and reactivity. The exact properties would need to be determined experimentally.

Applications De Recherche Scientifique

Identification de la Spécificité du Substrat

La N-Boc-L-2-cyanophénylalanine peut être utilisée dans l'identification de la spécificité du substrat . Cela implique la détermination du substrat particulier ou de l'ensemble des substrats auxquels une enzyme ou un récepteur protéique peut se lier.

Investigation du Mécanisme d'Action des Enzymes

Ce composé peut également être utilisé pour étudier le mécanisme d'action des enzymes . Cela fait référence au processus par lequel une enzyme catalyse une réaction, y compris les différentes étapes de la réaction et les interactions moléculaires impliquées.

Investigation des Interactions Protéine-Protéine

La this compound peut être utilisée dans l'investigation des interactions protéine-protéine . Ces interactions sont essentielles à de nombreux processus biologiques, et leur compréhension peut fournir des informations sur le fonctionnement des cellules et des organismes.

Étude de la Structure et de la Fonction des Protéines

Ce composé est utile dans l'étude de la structure et de la fonction des protéines . En l'incorporant dans les protéines, les chercheurs peuvent obtenir des informations sur les rôles des différents acides aminés dans la structure et la fonction des protéines.

Safety and Hazards

Boc-L-2-Cyanophenylalanine is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mécanisme D'action

Target of Action

Boc-L-2-Cyanophenylalanine is a synthetic amino acid, which means it is created by altering natural amino acids . It is one of the various analogs of phenylalanine that have been developed for research purposes . The primary targets of Boc-L-2-Cyanophenylalanine are enzymes and proteins that interact with phenylalanine .

Mode of Action

Boc-L-2-Cyanophenylalanine interacts with its targets by mimicking the structure of phenylalanine . The cyano group attached to the base molecule of phenylalanine allows Boc-L-2-Cyanophenylalanine to bind to the active sites of enzymes and proteins . This interaction can result in changes to the function of these enzymes and proteins .

Biochemical Pathways

The biochemical pathways affected by Boc-L-2-Cyanophenylalanine are those that involve phenylalanine . These include the synthesis of proteins and other biomolecules. The downstream effects of these pathways can vary widely, depending on the specific role of the target enzyme or protein .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of Boc-L-2-Cyanophenylalanine’s action would depend on the specific target and the biochemical pathway involved . For example, if the target is an enzyme involved in protein synthesis, the action of Boc-L-2-Cyanophenylalanine could result in the production of proteins with altered structures or functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-L-2-Cyanophenylalanine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to interact with its targets . For example, certain conditions might enhance or inhibit the binding of Boc-L-2-Cyanophenylalanine to its targets .

Propriétés

IUPAC Name |

(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)

![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)